molecular formula C11H10ClN3 B1416563 3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole CAS No. 1020035-36-2

3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole

Cat. No. B1416563
M. Wt: 219.67 g/mol
InChI Key: GDXCJGLPQJTZMQ-UHFFFAOYSA-N
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Description

“3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole” is a chemical compound with the molecular formula C11H10ClN3. It has a molecular weight of 219.67 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for “3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole” is 1S/C11H10ClN3/c12-11-14-13-10(15(11)9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole” is a powder at room temperature . More specific physical and chemical properties are not available in the searched resources.

Scientific Research Applications

Synthesis and Structural Studies

  • New Approaches in Synthesis : The compound was involved in the synthesis of tris[1,2,4]triazolo[1,3,5]triazines, which are unique heterocycles with potential for various applications. For example, thermal cyclization of certain triazoles yielded compounds like tris[1,2,4]triazolo[1,3,5]triazines, indicating its role in synthesizing novel chemical structures (Tartakovsky et al., 2005).
  • X-ray Diffraction and Spectroscopy : This compound was used in the synthesis of derivatives for structural analysis via X-ray diffraction, revealing insights into molecular interactions and structure (Şahin et al., 2014).

Antimicrobial and Antifungal Activities

  • Biological Activity Investigations : Research has shown that derivatives of 1,2,4-triazole, like the mentioned compound, exhibit significant antimicrobial and antifungal activities. This highlights its potential use in developing new pharmacological agents (Safonov & Panasenko, 2022).

Corrosion Inhibition

  • Applications in Material Science : Derivatives of 4H-1,2,4-triazole, including the compound , have been evaluated for their effectiveness in corrosion and dissolution protection of metals, demonstrating significant potential in material preservation and industrial applications (Bentiss et al., 2007).

Catalytic and Synthetic Applications

  • Reagent in Oxidation Processes : Certain phenyl-1,2,4-triazole derivatives have been used as effective oxidizing agents in chemical syntheses, illustrating the compound’s role in facilitating chemical transformations (Zolfigol et al., 2006).

Antioxidative and Antimicrobial Activities

  • Pharmacological Research : Novel derivatives containing the 3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole ring were synthesized and found to exhibit antioxidative and antimicrobial activities, suggesting its relevance in drug discovery and pharmaceutical research (Yildirim, 2020).

Anticonvulsant Activity

  • Neuropharmacology : Derivatives of this compound have shown potent anticonvulsant activities, indicating its potential application in developing treatments for neurological disorders (Mahdavi et al., 2010).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-chloro-4-cyclopropyl-5-phenyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c12-11-14-13-10(15(11)9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXCJGLPQJTZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN=C2Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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